molecular formula C9H8N2OS B6206195 (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol CAS No. 903904-95-0

(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol

Cat. No.: B6206195
CAS No.: 903904-95-0
M. Wt: 192.24 g/mol
InChI Key: ABLKJQSRTZOZJH-UHFFFAOYSA-N
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Description

Contextual Significance of Heterocyclic Compounds in Contemporary Chemical Sciences

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. Their structural diversity and ability to participate in a wide array of chemical reactions make them indispensable building blocks in drug discovery, materials science, and agrochemicals. Many of the most successful pharmaceuticals owe their therapeutic effects to the presence of heterocyclic rings, which can interact with biological targets with high specificity.

The 1,3,4-Oxadiazole (B1194373) Core: A Versatile Scaffold in Medicinal and Organic Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a prominent feature in a multitude of biologically active compounds. Its appeal to medicinal chemists stems from its favorable physicochemical properties, including chemical and thermal stability, and its capacity to act as a bioisostere for ester and amide groups, enhancing pharmacokinetic profiles of drug candidates.

The exploration of oxadiazole derivatives dates back to the late 19th and early 20th centuries. The first monosubstituted 1,3,4-oxadiazoles were reported in 1955. Since then, the scientific interest in 1,3,4-oxadiazoles has grown exponentially, with a continuous rise in publications detailing their synthesis and biological applications since the year 2000. researchgate.net This sustained interest highlights the enduring importance of this heterocyclic system in the development of new chemical entities.

The 1,3,4-oxadiazole ring is an aromatic, planar system. The presence of two electronegative nitrogen atoms and an oxygen atom within the ring results in an electron-deficient system. This electronic characteristic makes the carbon atoms of the ring less susceptible to electrophilic attack but facilitates nucleophilic substitution reactions, particularly when a good leaving group is present. The ring's ability to participate in hydrogen bonding and other non-covalent interactions is crucial for its role in binding to biological macromolecules.

Role of Thiol Moieties in Synthetic Organic Chemistry and Biological Systems

The thiol (-SH) group, also known as a sulfhydryl group, is a highly versatile functional group in chemistry and biology. In organic synthesis, thiols are potent nucleophiles and are readily oxidized to form disulfides, making them valuable intermediates in the construction of complex molecules.

In biological systems, thiol-containing molecules, such as the amino acid cysteine and the antioxidant glutathione, play critical roles. They are integral to protein structure and function through the formation of disulfide bridges, participate in enzymatic reactions, and are key components of the cellular antioxidant defense system, protecting cells from damage by reactive oxygen species.

Research Landscape and Emerging Trends for (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol and its Analogs

Research into this compound and its analogs is driven by the diverse biological activities exhibited by this class of compounds. The structural motif of a 2,5-disubstituted 1,3,4-oxadiazole is a common feature in molecules with a broad spectrum of pharmacological effects.

Key Research Findings and Trends:

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the potent antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives. mdpi.comasianpubs.org The presence of the thiol group in analogs like 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) has been shown to be important for these activities. smolecule.com Research is ongoing to explore the full potential of these compounds in combating drug-resistant pathogens.

Enzyme Inhibition: this compound has been identified as a potent inhibitor of Notum carboxylesterase, an enzyme involved in cellular signaling pathways that can influence cell growth and differentiation. nih.gov This finding opens avenues for the development of targeted therapies for diseases characterized by aberrant cell signaling.

Anticancer and Anti-inflammatory Properties: The 1,3,4-oxadiazole scaffold is a key component in many compounds investigated for their anticancer and anti-inflammatory effects. asianpubs.orgnih.gov Derivatives have been shown to exhibit significant antiproliferative activity against various cancer cell lines. researchgate.net

Synthetic Methodology: A primary area of research focuses on the efficient synthesis of this compound and its derivatives. A common synthetic route to the closely related 5-phenyl-1,3,4-oxadiazole-2-thiol involves the cyclization of benzoyl hydrazide with carbon disulfide in the presence of a base. The methanethiol (B179389) derivative can then be synthesized from this precursor.

The table below summarizes the variety of biological activities reported for the 1,3,4-oxadiazole scaffold, providing a context for the research potential of this compound.

Biological ActivityDescription
Antimicrobial Effective against a range of bacteria and fungi. mdpi.comasianpubs.org
Anticancer Shows cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net
Anti-inflammatory Demonstrates potential in reducing inflammation. asianpubs.org
Antiviral Certain derivatives have shown activity against various viruses. asianpubs.org
Enzyme Inhibition Capable of inhibiting specific enzymes involved in disease pathways. nih.gov

The ongoing research into this compound and its analogs is a testament to the power of synergistic molecular design. By combining the robust and versatile 1,3,4-oxadiazole core with the functionally critical thiol moiety, chemists are paving the way for the development of new therapeutic agents and valuable tools for chemical biology. Future studies are expected to further elucidate the mechanisms of action of these compounds and expand their application in medicine and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

903904-95-0

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol

InChI

InChI=1S/C9H8N2OS/c13-6-8-10-11-9(12-8)7-4-2-1-3-5-7/h1-5,13H,6H2

InChI Key

ABLKJQSRTZOZJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CS

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanethiol and Its Precursors

Strategies for Constructing the 5-Phenyl-1,3,4-oxadiazole Core

The formation of the 1,3,4-oxadiazole (B1194373) ring is a cornerstone of this synthesis, and numerous methods have been developed to achieve this. These strategies often begin with readily available starting materials and proceed through various cyclization pathways.

Cyclization Reactions Involving Hydrazides and Carboxylic Acid Derivatives

A prevalent and classical approach to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines, which are themselves typically formed from the reaction of a hydrazide with a carboxylic acid or its derivative. semanticscholar.org The reaction of benzohydrazide (B10538) with a suitable carboxylic acid, followed by treatment with a dehydrating agent, is a common route to the 5-phenyl-1,3,4-oxadiazole core.

A variety of dehydrating agents can be employed to facilitate the ring closure, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid, and triflic anhydride. semanticscholar.org For instance, condensing a hydrazide with a carboxylic acid using phosphorus oxychloride is a frequently utilized method. nih.gov Similarly, the reaction of benzohydrazide with various aromatic acids in the presence of POCl₃ yields the corresponding 2,5-disubstituted 1,3,4-oxadiazole derivatives.

Recent advancements have also explored milder and more efficient reagents. The use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in conjunction with a dehydrating agent such as triphenylphosphine (B44618) has been reported for the one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from benzohydrazide and carboxylic acids. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative, with one-pot protocols using acid chlorides and monoaryl hydrazides in a solvent like hexamethylphosphoramide (B148902) (HMPA) under microwave irradiation.

The following table summarizes various dehydrating agents and coupling agents used in the synthesis of 1,3,4-oxadiazoles from hydrazides and carboxylic acid derivatives.

Dehydrating/Coupling AgentReaction ConditionsReference
Phosphorus Oxychloride (POCl₃)Reflux semanticscholar.orgnih.gov
Thionyl Chloride (SOCl₂)Not specified semanticscholar.org
Polyphosphoric AcidNot specified semanticscholar.org
Triflic AnhydrideNot specified semanticscholar.org
1,1'-Carbonyldiimidazole (CDI) / TriphenylphosphineNot specified
Hexamethylphosphoramide (HMPA)Microwave irradiation

Approaches Utilizing Thiosemicarbazides and Related Precursors

An alternative and often advantageous route to 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of acylthiosemicarbazides. These precursors are typically prepared by the reaction of a hydrazide with an isothiocyanate. The subsequent cyclization to the oxadiazole ring is an oxidative process that involves the removal of sulfur.

Several reagents have been developed for this cyclodesulfurization reaction. Iodine in the presence of a base, such as sodium hydroxide (B78521), is a classic method. Other desulfurizing agents include tosyl chloride, mercury acetate, zinc acetate, and copper acetate. The use of O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling reagent has been shown to be a facile and efficient method for the cyclodesulfurization of thiosemicarbazides, offering mild reaction conditions and a simple work-up procedure.

The general scheme for this approach is as follows:

Step 1: Formation of Thiosemicarbazide (B42300): An aroyl hydrazide is reacted with an isothiocyanate.

Step 2: Cyclodesulfurization: The resulting thiosemicarbazide is treated with a desulfurizing agent to yield the 2-amino-1,3,4-oxadiazole.

The following table provides examples of desulfurizing agents used in this methodology.

Desulfurizing AgentBase/ConditionsReference
Iodine (I₂)Sodium Hydroxide (NaOH)
Tosyl ChloridePyridine
Mercury AcetateNot specified
Zinc AcetateNot specified
Copper AcetateNot specified
TBTUDIEA, 50°C

One-Pot Multicomponent Synthesis Approaches

In the pursuit of more efficient and atom-economical synthetic routes, one-pot multicomponent reactions have gained significant attention. These strategies allow for the synthesis of complex molecules like 2,5-disubstituted 1,3,4-oxadiazoles from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates.

One such approach involves the reaction of a carboxylic acid, N-isocyaniminotriphenylphosphorane (NIITP), and an aryl iodide in a one-pot, two-stage sequence. This method has been successfully applied to the synthesis of a diverse range of 2,5-disubstituted 1,3,4-oxadiazoles. Another reported one-pot synthesis utilizes a 2-amine, a carboxylic acid, an aldehyde, and (N-isocyanimino)triphenylphosphorane in dichloromethane (B109758) at room temperature to produce 2,5-disubstituted 1,3,4-oxadiazole derivatives in high yields.

Introduction of the Methanethiol (B179389) Moiety: Methodological Advancements

Once the 5-phenyl-1,3,4-oxadiazole core is established, the next critical step is the introduction of the methanethiol group (-CH₂SH) at the 2-position. This can be achieved through either direct or indirect thiolation strategies.

Direct Thiolation Strategies

Direct thiolation strategies typically involve the synthesis of a precursor molecule that has a leaving group attached to the methyl group at the 2-position of the oxadiazole ring. A common and effective precursor for this purpose is 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (B1296746). This intermediate can be synthesized by the cyclization of N'-(2-chloroacetyl)benzohydrazide, which is prepared from the reaction of benzohydrazide with chloroacetyl chloride.

Once the 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole is obtained, the methanethiol group can be introduced via a nucleophilic substitution reaction with a thiolating agent. A widely used method involves reaction with thiourea (B124793) to form a stable isothiouronium salt, which is then hydrolyzed under basic conditions to yield the final (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol.

The general reaction sequence is as follows:

Step 1: Synthesis of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole: Benzohydrazide is reacted with chloroacetyl chloride to form N'-(2-chloroacetyl)benzohydrazide, which is then cyclized.

Step 2: Formation of Isothiouronium Salt: The chloromethyl derivative is reacted with thiourea.

Step 3: Hydrolysis: The isothiouronium salt is hydrolyzed with a base (e.g., NaOH) to yield the methanethiol.

Indirect Thiolation via Precursors and Reduction

An alternative, indirect approach to introducing the methanethiol group involves the use of a precursor with a different functional group on the methyl substituent, which is then converted to a thiol. A common precursor for this strategy is 2-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole.

The synthesis of this hydroxymethyl precursor can be achieved through the cyclization of N'-(2-hydroxyacetyl)benzohydrazide. This intermediate is prepared by reacting benzohydrazide with a protected form of glycolic acid, followed by deprotection.

Once the 2-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole is synthesized, the hydroxyl group can be converted to a thiol. This transformation is typically a two-step process:

Step 1: Conversion of the Hydroxyl Group to a Good Leaving Group: The alcohol is reacted with an agent like tosyl chloride or mesyl chloride in the presence of a base to form a tosylate or mesylate ester.

Step 2: Nucleophilic Substitution with a Thiol Source: The resulting tosylate or mesylate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or sodium thiomethoxide (NaSMe) followed by demethylation, to displace the leaving group and form the methanethiol.

This indirect method provides a valuable alternative to the direct thiolation route, particularly if the starting materials for the hydroxymethyl precursor are more readily available or if the direct chlorination step proves to be problematic.

S-Alkylation and S-Acylation Reactions of Thiol Derivatives

The thiol group of 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), a key precursor to this compound, is a versatile functional handle for introducing a variety of substituents through S-alkylation and S-acylation reactions. These reactions typically proceed via nucleophilic substitution, where the sulfur atom acts as the nucleophile.

S-Alkylation: This is a common strategy to form carbon-sulfur bonds. The reaction involves treating the thiol (or its conjugate base, the thiolate) with an alkylating agent, typically an alkyl halide. For instance, S-(5-aryl-1,3,4-oxadiazol-2-yl) derivatives can be synthesized by reacting 5-aryl-1,3,4-oxadiazole-2-thiones with alkyl esters of chloroacetic acid, yielding the corresponding thioacetates in high yields (86-92%). researchgate.net This transformation is a foundational step for building more complex molecules. For example, the reaction of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol (B362290) with ethyl chloroacetate (B1199739) produces ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate, which can be further functionalized. uobaghdad.edu.iq

The reaction conditions for S-alkylation can be tailored. A typical procedure involves stirring the parent thiol with a base like potassium hydroxide in a solvent such as ethanol (B145695) to form the more nucleophilic potassium thiolate salt. mdpi.com Subsequent addition of an alkylating agent, such as phenacyl bromide, leads to the desired S-alkylated product. mdpi.com Nucleophilic substitution reactions can also be carried out by reacting 2-chloro-N-(aryl)acetamides with 5-phenyl-1,3,4-oxadiazole-2-thiol in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net

S-Acylation: In S-acylation, an acyl group is introduced at the sulfur atom. This is typically achieved by reacting the thiol with an acylating agent like an acid chloride or an acid anhydride. For example, S-benzoyl-5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol has been synthesized and evaluated for its biological activities. jchemrev.com These S-acylated compounds, such as S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates, are prepared by the interaction of the parent thione with alkyl esters of chloroformic acid. researchgate.net

The following table summarizes representative S-alkylation reactions of 5-substituted-1,3,4-oxadiazole-2-thiols.

Thiol PrecursorReagentSolvent/BaseProductYieldReference
5-Aryl-1,3,4-oxadiazole-2-thioneAlkyl chloroacetateNot specifiedAlkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio)acetate86-92% researchgate.net
5-phenyl-1,3,4-oxadiazole-2-thiol2-chloro-N-(aryl)acetamideDMFN-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamideNot specified researchgate.net
5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazole-2-thiol potassium saltPhenacyl bromideEthanol/Water2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one76% mdpi.com
2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenolEthyl chloroacetateNot specifiedEthyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetateNot specified uobaghdad.edu.iq

Chemo- and Regioselectivity in the Synthesis of this compound

Chemo- and regioselectivity are critical aspects in the synthesis of heterocycles like this compound, ensuring that reactions occur at the desired functional group and position.

The precursor, 5-phenyl-1,3,4-oxadiazole-2-thiol, exists in a tautomeric equilibrium with its thione form, 5-phenyl-1,3,4-oxadiazol-2(3H)-thione. jchemrev.com This is a crucial consideration for its reactivity. While both nitrogen and sulfur atoms possess lone pairs of electrons, the sulfur atom is a softer and more potent nucleophile. Consequently, in S-alkylation and S-acylation reactions, the electrophile preferentially attacks the sulfur atom. This inherent reactivity ensures high regioselectivity, leading almost exclusively to S-substituted products rather than N-substituted ones.

Chemoselectivity becomes important when other reactive functional groups are present on the aryl substituent or on the incoming electrophile. The choice of reaction conditions, particularly the base and solvent, can be modulated to prevent unwanted side reactions. For instance, using a mild base like potassium carbonate (K₂CO₃) can deprotonate the thiol selectively without affecting other potentially acidic protons or promoting side reactions with sensitive functional groups. organic-chemistry.org The high efficiency of C-S bond formation in these systems demonstrates a high degree of chemoselectivity, as reactions at the nitrogen atoms of the oxadiazole ring are generally not observed under these conditions.

The synthesis of the 1,3,4-oxadiazole ring itself also involves selectivity. The most common route, the cyclodehydration of 1-benzoyl-thiosemicarbazide (formed from benzohydrazide), proceeds via a specific intramolecular cyclization pathway that regioselectively forms the 1,3,4-oxadiazole isomer over other possibilities. The reaction of acyl hydrazides with carbon disulfide in a basic medium is a well-established and highly regioselective method for producing 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.com

Green Chemistry and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3,4-oxadiazole derivatives, to minimize environmental impact. nih.gov These approaches focus on using renewable substrates, non-toxic catalysts, and milder reaction conditions. nih.gov

Several innovative and eco-friendly techniques have been developed for the synthesis of the 1,3,4-oxadiazole core:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govresearchgate.net For example, the cyclization-oxidation of acyl hydrazones to form 1,3,4-oxadiazoles can be completed in minutes under microwave irradiation, whereas the same reaction might take several hours under reflux conditions. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, often by grinding the reactants together (mechanochemistry), is a key green chemistry principle. researchgate.net This method reduces waste from organic solvents and can lead to simpler work-up procedures. researchgate.net

Green Solvents: When a solvent is necessary, the use of environmentally benign options like water or ethanol is preferred over hazardous chlorinated or aprotic polar solvents. google.com A patented method describes a one-step synthesis of oxadiazole derivatives in water, which simplifies the process and improves its environmental profile. google.com

Catalyst-Free and Recyclable Catalysts: The development of catalyst-free reaction conditions or the use of heterogeneous, recyclable catalysts can improve the sustainability of the synthesis. nih.govresearchgate.net For instance, iodine-promoted oxidative cyclization offers a metal-free alternative for synthesizing 1,3,4-oxadiazoles. organic-chemistry.org

The following table compares various green synthesis methodologies for 1,3,4-oxadiazole derivatives.

MethodKey FeaturesAdvantagesReference
Microwave IrradiationUse of microwave energy for heating.Rapid reaction times, improved yields, reduced side products. nih.gov
Grinding (Mechanochemistry)Solvent-free reaction by grinding solids together.Eliminates solvent waste, simple, low cost, easy handling. researchgate.net
Aqueous SynthesisUsing water as the reaction solvent.Environmentally friendly, safe, simplifies purification. google.com
Ultrasound-Assisted SynthesisUse of ultrasonic waves to promote the reaction.Efficient, clean, can be performed at room temperature. researchgate.net
PhotocatalysisUsing visible light and a photocatalyst.Mild conditions, uses a renewable energy source. researchgate.net

Process Optimization and Scalability in Compound Preparation

Optimizing the synthesis of this compound for large-scale production requires careful consideration of reaction parameters, cost-effectiveness, and process safety. The scalability of a synthetic route is crucial for its potential application in industrial settings.

Optimization of Reaction Conditions: Key parameters such as temperature, reaction time, stoichiometry of reagents, and choice of catalyst or base must be fine-tuned to maximize yield and purity while minimizing costs and reaction time. For the cyclization step to form the oxadiazole ring, methods that avoid harsh dehydrating agents like phosphorus oxychloride are preferable for large-scale operations due to safety and waste disposal concerns. indexcopernicus.com Alternative one-pot procedures, such as those using iodine or other mild oxidizing agents, can be more amenable to scale-up. organic-chemistry.org

Reagent Selection and Cost: The cost and availability of starting materials are paramount for scalability. The synthesis of the 5-phenyl-1,3,4-oxadiazole-2-thiol precursor from inexpensive and readily available materials like benzohydrazide and carbon disulfide is advantageous. jchemrev.com Similarly, developing synthetic protocols that utilize inexpensive and safe oxidizing agents is a key advantage for large-scale synthesis. jchemrev.com

Work-up and Purification: Simplifying the purification process is a critical aspect of process optimization. Procedures that result in the product precipitating from the reaction mixture, which can then be isolated by simple filtration, are highly desirable as they avoid costly and time-consuming chromatographic purification. google.com For example, in an aqueous synthesis method, the product can be isolated by acidification and filtration, followed by washing with water. google.com

Scalability of Modern Methods: Many modern synthetic methods are designed with scalability in mind. For example, protocols for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been described as efficient and scalable, allowing for the convenient generation of these compounds. organic-chemistry.org One-pot, gram-scale syntheses starting directly from commercially available aldehydes and acylhydrazides have also been developed, demonstrating the potential for large-scale production. organic-chemistry.org

Chemical Reactivity and Derivatization of 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanethiol

Reactivity of the Thiol Group in (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol

The thiol group is the primary site of reactivity in this compound, readily participating in oxidation, alkylation, and metal coordination reactions. It is important to note that this compound can exist in a tautomeric equilibrium with its thione form, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione. Many of the reactions described proceed via the thiol tautomer, which is often generated in situ.

Oxidation Reactions: Disulfide Formation and Sulfonic Acid Derivatives

The sulfur atom in the thiol group is susceptible to oxidation, leading to the formation of disulfide bridges or higher oxidation states such as sulfonic acids. While the thiol group can be oxidized to form disulfides or sulfonic acids, specific studies detailing these transformations for this compound are not extensively documented in the reviewed literature. iucr.org However, the oxidation of related 2-thioaryl-5-aryl-1,3,4-oxadiazoles to their corresponding sulfonyl derivatives using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) has been reported, suggesting that the thiol moiety of the title compound could similarly be oxidized to a sulfonic acid under appropriate conditions. uni-goettingen.de

Alkylation Reactions: Formation of Thioethers and Sulfur-Centric Modifications

The nucleophilic nature of the thiol group makes it highly amenable to alkylation reactions, leading to the formation of stable thioether linkages. This is one of the most widely exploited reactions for the derivatization of this scaffold.

The reaction typically proceeds by deprotonation of the thiol with a base, such as sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF), to generate a highly nucleophilic thiolate anion. This anion then readily displaces a leaving group from an alkylating agent, such as an alkyl or aryl halide.

A prominent example is the synthesis of a series of N-substituted 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides. In this reaction, 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) is treated with various N-alkyl/aryl substituted 2-bromoacetamides in the presence of NaH in DMF to yield the corresponding thioether derivatives. edu.krd This versatile reaction allows for the introduction of a wide array of functional groups onto the core structure, enabling the fine-tuning of its physicochemical and biological properties.

The following table summarizes representative alkylation reactions of 5-phenyl-1,3,4-oxadiazole-2-thiol with different electrophiles.

ElectrophileBase/SolventProductReference
N-Aryl-2-bromoacetamideNaH / DMFN-Aryl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide edu.krd
2-Chloro-N-(aryl)acetamides-N-(Aryl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide nih.gov
Ethyl chloroacetate (B1199739)Alkaline mediumEthyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate uobaghdad.edu.iq
Phenacyl bromideKOH / Ethanol (B145695)2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (related example) annalsofrscb.ro

Formation of Thiocarbonyl Derivatives and Related Linkages

The reaction of the thiol group with carbon disulfide is a fundamental step in the synthesis of the parent 5-phenyl-1,3,4-oxadiazole-2-thiol from benzohydrazide (B10538). rsc.org This reaction involves the initial formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization. While this reaction is primarily used for the synthesis of the heterocyclic ring, it demonstrates the reactivity of hydrazides with carbon disulfide to form a key intermediate that incorporates a thiocarbonyl moiety. Further derivatization of the thiol group of the pre-formed this compound into other thiocarbonyl derivatives is a plausible but less documented area of its chemistry.

Metal Coordination Chemistry of the Thiol Moiety

The presence of both sulfur and nitrogen atoms in 5-phenyl-1,3,4-oxadiazole-2-thiol makes it an excellent chelating agent for various metal ions. The deprotonated thiol (thiolate) and one of the adjacent nitrogen atoms of the oxadiazole ring can coordinate with a metal center, forming stable complexes.

Detailed structural analysis of a zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate has revealed that the Zn(II) atom is coordinated to two sulfur and two nitrogen atoms from four different ligand molecules. researchgate.netchemimpex.com This coordination results in the formation of zigzag polymer chains. The ligand acts as a bridging unit, with the sulfur and the N3 atom of the oxadiazole ring participating in the coordination. researchgate.net

Furthermore, mixed-ligand transition metal complexes of palladium(II) and platinum(II) have been prepared using 5-phenyl-1,3,4-oxadiazole-2-thione and tertiary phosphines. rsc.org In these complexes, the oxadiazole ligand coordinates to the metal center, demonstrating its versatility in coordination chemistry. The ability of this class of compounds to form stable complexes with various metal ions is an active area of research, with potential applications in catalysis and materials science. asianpubs.org

Reactivity of the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring itself generally resistant to electrophilic attack. researchgate.net However, the substituents on the ring can undergo reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

While the 1,3,4-oxadiazole ring is deactivated towards electrophilic substitution, the phenyl ring at the 5-position is susceptible to such reactions. The 1,3,4-oxadiazole moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta-position of the phenyl ring.

Studies on the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) have shown that the reaction proceeds on the phenyl rings. nih.govresearchgate.net The regioselectivity of the nitration is dependent on the reaction conditions. Nitration with nitric acid alone tends to favor the formation of para-nitro isomers, whereas the use of mixed acids (nitric and sulfuric acid) or nitronium tetrafluoroborate (B81430) leads predominantly to meta-nitro products. nih.govresearchgate.net This suggests that under strongly acidic conditions, the oxadiazole ring becomes protonated, enhancing its electron-withdrawing effect and directing the electrophile to the meta position of the attached phenyl ring. This reactivity provides a pathway for further functionalization of the phenyl group in this compound, allowing for the synthesis of a wider range of derivatives.

Ring-Opening Reactions and Their Mechanisms (if applicable)

The 1,3,4-oxadiazole ring is a thermally stable aromatic molecule, an attribute that contributes to its prevalence as a scaffold in medicinal chemistry. nih.govscispace.com Unlike its less stable isomers, such as the 1,2,3-oxadiazole (B8650194) which can undergo ring-opening to form diazoketone tautomers, the 1,3,4-oxadiazole core exhibits significant resonance energy, which enhances its stability. nih.gov

While direct, spontaneous ring-opening of the 1,3,4-oxadiazole core under normal conditions is not a commonly reported reaction pathway, the ring can be induced to open following an initial cycloaddition reaction. For instance, in certain tandem reactions, the 1,3,4-oxadiazole ring first acts as a diene. The resulting cycloadduct is unstable and can undergo a retro-Diels-Alder reaction, leading to ring-opening through the extrusion of a stable molecule like dinitrogen (N₂). nih.gov This process generates a reactive intermediate, such as a carbonyl ylide, which then participates in subsequent reactions. nih.govresearchgate.net Therefore, while the 1,3,4-oxadiazole ring itself is robust, it can serve as a precursor to ring-opened intermediates under specific reaction cascades.

Cycloaddition Reactions Involving the Oxadiazole Core

The 1,3,4-oxadiazole nucleus can participate in cycloaddition reactions, most notably as the azadiene component in inverse electron-demand Diels-Alder reactions. nih.gov This reactivity is particularly effective when the oxadiazole is substituted with electron-withdrawing or conjugating groups, such as the phenyl group present in this compound. researchgate.net

These reactions typically proceed as a tandem cascade:

[4+2] Cycloaddition: An initial inverse electron-demand Diels-Alder reaction occurs between the 1,3,4-oxadiazole (acting as the azadiene) and an electron-rich or strained dienophile (e.g., an alkene). nih.gov

Nitrogen Extrusion: The resulting cycloadduct is often unstable and readily loses a molecule of dinitrogen (N₂). nih.gov

Intermediate Formation: This extrusion generates a highly reactive carbonyl ylide intermediate. researchgate.net

[3+2] Cycloaddition: The carbonyl ylide then undergoes a 1,3-dipolar cycloaddition with another molecule of the dienophile to form a new five-membered ring. nih.gov

This tandem [4+2]/[3+2] cycloaddition cascade provides a powerful method for the rapid construction of complex polycyclic systems from simple 1,3,4-oxadiazole precursors. researchgate.net

Reaction TypeRole of Oxadiazole CoreTypical Co-ReactantKey IntermediateFinal Product Type
Inverse Electron-Demand Diels-AlderAzadieneElectron-rich alkene/alkyneInitial [4+2] cycloadductIntermediate for tandem reactions
Tandem [4+2]/[3+2] CascadeAzadiene / 1,3-Dipole PrecursorElectron-rich alkeneCarbonyl ylidePolycyclic heterocyclic systems

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), which involve the one-pot combination of three or more starting materials, are highly efficient for generating molecular diversity. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful tools for the synthesis of complex molecules like peptides and heterocycles. nih.gov

While MCRs are often used to construct the 1,3,4-oxadiazole ring itself rug.nl, the pre-formed molecule this compound can be envisioned as a key building block in such reactions. The compound's utility in MCRs would hinge on the reactivity of its methanethiol (B179389) group (-CH₂SH). The thiol moiety is a potent nucleophile and can participate in various chemical transformations.

For this specific compound to be incorporated into classic Ugi or Passerini reactions, the thiol functionality would likely require modification to fit the reaction mechanism.

Ugi Reaction: This four-component reaction typically combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. mdpi.com

Passerini Reaction: This three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide. mdpi.comresearchgate.net

A potential strategy to incorporate the this compound scaffold would be to modify the thiol group to introduce one of the required functionalities, such as a carboxylic acid. For example, S-alkylation of the thiol with a haloacetic acid derivative would yield a product bearing a carboxylic acid, making it a suitable component for a subsequent Ugi or Passerini reaction. This two-step sequence allows for the integration of the oxadiazole scaffold into a diverse library of complex molecules.

Click Chemistry Approaches for Derivatization

Click chemistry provides rapid, efficient, and high-yielding reactions for molecular derivatization. The methanethiol group of this compound is an ideal handle for modification via several thiol-based click reactions. nih.gov These reactions are characterized by their high specificity, simple reaction conditions, and tolerance of various functional groups.

Key click chemistry approaches for derivatizing the thiol group include:

Thiol-Ene Reaction: This reaction involves the radical-mediated addition of the thiol group across a carbon-carbon double bond (an "ene"). researchgate.net The reaction can be initiated by UV light or thermal radical initiators and results in the formation of a stable thioether linkage. nih.govrsc.org It is a highly versatile method for attaching the oxadiazole moiety to a wide range of alkene-containing molecules and materials.

Thiol-Yne Reaction: Similar to the thiol-ene reaction, this process involves the addition of a thiol to a carbon-carbon triple bond (an "yne"). mdpi.com This reaction can be catalyzed by metals or initiated by radicals to produce vinyl sulfide (B99878) derivatives, providing another robust method for functionalization. mdpi.com

Thiol-Michael Addition: This reaction is the conjugate addition of a thiolate to an α,β-unsaturated carbonyl compound. It proceeds under basic conditions and is highly efficient for forming carbon-sulfur bonds.

Click ReactionCo-ReactantTypical ConditionsResulting Linkage
Thiol-Ene ReactionAlkene ("ene")UV irradiation or thermal initiatorThioether
Thiol-Yne ReactionAlkyne ("yne")Radical initiator or metal catalystVinyl sulfide
Thiol-Michael Additionα,β-Unsaturated carbonylBase catalystThioether

Solid-Phase Synthesis and Combinatorial Library Generation Strategies

Solid-phase synthesis is a powerful technique for the efficient production of large numbers of related compounds, known as combinatorial libraries. nih.gov This methodology is well-suited for creating derivatives of the 1,3,4-oxadiazole scaffold for applications in drug discovery and materials science. acs.org The this compound structure offers multiple points for diversification in a combinatorial synthesis strategy.

A general strategy for generating a combinatorial library based on this scaffold could involve the following steps:

Immobilization: The thiol group serves as an excellent anchor for attaching the molecule to a solid support (resin), such as a Merrifield or Wang resin, via a suitable linker.

Scaffold Synthesis on Resin: Alternatively, a precursor such as a benzohydrazide derivative could be attached to the resin. The 1,3,4-oxadiazole-2-thiol (B52307) ring could then be constructed directly on the solid support by reacting the immobilized hydrazide with carbon disulfide in a basic medium. asianpubs.org

Diversification: With the core scaffold attached to the resin, a library of compounds can be generated by introducing diversity at specific positions.

Diversity at the Phenyl Ring: By starting with a variety of substituted benzoic acids to form the initial hydrazides, a range of analogues with different functionalities on the phenyl ring can be synthesized.

Diversity via the Thiol Group: If the thiol is not used for attachment, it can be derivatized on the solid phase using reactions like alkylation, acylation, or the click chemistry approaches described previously.

Cleavage: Once the synthesis and diversification steps are complete, the final compounds are cleaved from the solid support, purified, and characterized.

This approach allows for the systematic and rapid generation of a large library of this compound derivatives, facilitating the exploration of structure-activity relationships. acs.orgnih.gov

Advanced Structural Elucidation and Conformational Analysis of 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanethiol

Spectroscopic Methodologies for Detailed Structural Characterization

A combination of high-resolution spectroscopic methods is essential for the unambiguous structural confirmation and detailed analysis of (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol in both solution and solid states.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra provides precise information about the chemical environment of each nucleus, allowing for the assignment of all atoms within the molecule.

For the closely related compound, 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), the phenyl protons typically appear as a multiplet in the aromatic region of the ¹H NMR spectrum, around δ 7.49-7.62 ppm. researchgate.net The thiol proton (SH) is expected to be a singlet at a much higher chemical shift, around δ 13.77 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.net For this compound, the introduction of a methylene (B1212753) (-CH₂-) linker would significantly alter the spectrum. The methylene protons would likely appear as a singlet, with a chemical shift influenced by the adjacent sulfur atom and the oxadiazole ring, anticipated in the range of δ 4.0-5.0 ppm. mdpi.commdpi.com The thiol proton of the methanethiol (B179389) group would appear as a triplet if coupled to the methylene protons, or more commonly as a broad singlet, at a much lower chemical shift than the thiol proton directly on the ring. The aromatic protons on the phenyl ring would remain in the δ 7.5-8.0 ppm region. mdpi.com

¹³C NMR spectroscopy complements the proton data. For 1,3,4-oxadiazole (B1194373) derivatives, the two carbon atoms of the oxadiazole ring exhibit characteristic chemical shifts in the range of δ 145-165 ppm. mdpi.com The carbons of the phenyl ring would appear in their typical aromatic region (δ 125-135 ppm). The key distinguishing feature for this compound would be the signal for the methylene carbon, expected to appear in the aliphatic region, likely between δ 30-40 ppm. echemcom.com

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for conformational analysis. mdpi.com NOESY experiments can reveal through-space correlations between protons, providing insights into the preferred orientation of the phenyl ring relative to the oxadiazole ring and the conformational flexibility of the methanethiol side chain. ipb.pt For instance, observing a NOE cross-peak between the ortho-protons of the phenyl ring and the methylene protons would indicate a specific spatial proximity, helping to define the molecule's conformational preferences in solution.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted)
Phenyl Protons (Ar-H) 7.5 - 8.0 (m) 125.0 - 135.0
Methylene Protons (-CH₂-) 4.0 - 5.0 (s) 30.0 - 40.0
Thiol Proton (-SH) 1.5 - 2.5 (br s) -
Oxadiazole Carbon (C=N) - ~160.0 - 165.0
Oxadiazole Carbon (C-S) - ~160.0 - 165.0

Predicted values are based on data from analogous compounds. researchgate.netmdpi.commdpi.comechemcom.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within the molecule.

The FT-IR spectrum of the related 5-phenyl-1,3,4-oxadiazole-2-thiol shows characteristic absorption bands. researchgate.net Aromatic C-H stretching vibrations are observed in the 3000-3200 cm⁻¹ region. researchgate.net The C=N stretching vibration within the oxadiazole ring is typically found around 1467 cm⁻¹ in the Raman spectrum. researchgate.net The C-N stretching mode is assigned a strong peak at 1471 cm⁻¹. researchgate.net The S-H stretching mode gives rise to bands at 2438 and 2398 cm⁻¹ in the IR and Raman spectra, respectively. researchgate.net For this compound, the S-H stretch is expected in a similar region (2550-2600 cm⁻¹). The C-S stretching vibration is anticipated around 704 cm⁻¹. researchgate.net

Key vibrations for the 1,3,4-oxadiazole ring include the C=N stretching, N-N stretching, and ring breathing modes. The C=C stretching vibrations of the phenyl ring are expected in the 1400-1600 cm⁻¹ range. researchgate.net Theoretical studies using Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies and aid in the precise assignment of the experimental FT-IR and Raman bands, providing a deeper understanding of the molecule's bonding dynamics. researchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode FT-IR (Expected) Raman (Expected)
Aromatic C-H Stretch 3000 - 3200 3000 - 3100
S-H Stretch 2550 - 2600 2550 - 2600
C=N Stretch (Oxadiazole) ~1610 ~1470
C=C Stretch (Aromatic) 1400 - 1600 1400 - 1600
C-N Stretch ~1470 ~1470
C-O-C Stretch (Oxadiazole) 1000 - 1100 -
C-S Stretch ~700 ~700

Expected frequencies are based on data from analogous compounds. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. Tandem mass spectrometry (MS/MS) experiments further allow for the elucidation of its fragmentation pathways, which is essential for structural confirmation.

Upon ionization, the compound is expected to show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The fragmentation of 1,3,4-oxadiazole derivatives often involves the cleavage of the heterocyclic ring. rsc.org A plausible fragmentation pathway for this compound could initiate with the loss of the methanethiol side chain or cleavage within the oxadiazole ring. Key fragments would likely include the benzoyl cation ([C₆H₅CO]⁺) and the phenyl cation ([C₆H₅]⁺). The cleavage of the C-S bond could lead to a [M-CH₂SH]⁺ fragment. Further fragmentation of the oxadiazole ring could result in the loss of neutral molecules like N₂, CO, or HCN, leading to a series of characteristic daughter ions that can be pieced together to confirm the initial structure.

X-ray Crystallography and Single-Crystal Diffraction Studies

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related 1,3,4-oxadiazole derivatives provides significant insight into its likely solid-state conformation, crystal packing, and intermolecular interactions. rsc.orgresearchgate.net

X-ray diffraction studies on substituted phenyl-1,3,4-oxadiazoles reveal that the oxadiazole ring is essentially planar. nih.gov The dihedral angle between the phenyl ring and the oxadiazole ring is typically small, indicating a high degree of conjugation and a tendency towards a coplanar arrangement. nih.gov For instance, in 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the dihedral angle between the oxadiazole and phenyl rings is only 3.34°. nih.gov This planarity is a common feature in aromatic substituted 1,3,4-oxadiazoles. nih.gov

The bond lengths within the oxadiazole ring are intermediate between single and double bonds, suggesting significant electron delocalization. nih.gov The conformation of the methanethiol side chain (-CH₂SH) would be determined by steric and electronic factors, with rotation around the C-C and C-S bonds allowing for conformational flexibility. In the solid state, this conformation will be locked into a low-energy state that optimizes packing efficiency. Molecules are likely to pack in layers or columns, a common feature for planar aromatic compounds. nih.gov

The crystal packing of 1,3,4-oxadiazole derivatives is governed by a variety of weak intermolecular interactions. rsc.org Given the structure of this compound, several key interactions are expected to direct its supramolecular assembly.

The nitrogen atoms of the oxadiazole ring are potential hydrogen bond acceptors, while the thiol proton is a hydrogen bond donor. Therefore, S-H···N hydrogen bonds could be a significant motif, linking molecules into chains or dimers. nih.gov Weak C-H···N and C-H···O interactions involving the aromatic and methylene protons are also highly probable. rsc.org

Furthermore, π-π stacking interactions are crucial in the crystal engineering of aromatic heterocycles. nih.gov These interactions can occur between the phenyl rings of adjacent molecules, between the oxadiazole rings, or between a phenyl and an oxadiazole ring. nih.govnih.gov The centroid-centroid distances for such interactions are typically in the range of 3.3 to 3.8 Å. nih.gov These stacking interactions, along with hydrogen bonds and other van der Waals forces, will ultimately define the three-dimensional supramolecular architecture of the compound in the solid state. nih.gov

Table 3: Plausible Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor Description
Hydrogen Bonding S-H N (Oxadiazole) Directs the formation of chains or dimers. nih.gov
Weak Hydrogen Bonding C-H (Phenyl, -CH₂-) N/O (Oxadiazole) Contributes to overall packing stability. rsc.org
π-π Stacking Phenyl Ring Phenyl Ring Face-to-face or offset stacking of aromatic rings. nih.govnih.gov
π-π Stacking Oxadiazole Ring Oxadiazole Ring Stacking of heterocyclic cores. nih.govnih.gov
C-H···π Interactions C-H (Phenyl, -CH₂-) π-system (Phenyl/Oxadiazole) Interaction of C-H bonds with the electron-rich π-cloud. rsc.org

Interactions are predicted based on crystal structures of analogous compounds. rsc.orgnih.govnih.gov

Chiroptical Spectroscopy for Stereochemical Elucidation (if chiral derivatives are studied)

While this compound is an achiral molecule, chiral derivatives can be synthesized by introducing stereogenic centers, for instance, by substitution on the phenyl ring or modification of the methanethiol side chain. The stereochemical elucidation of such chiral derivatives is crucial, and chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are indispensable for this purpose.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformational preferences of the molecule in solution. For a chiral derivative of this compound, a CD spectrum would exhibit positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the chromophores relative to the stereogenic center(s).

In a practical application, CD spectroscopy has been used to study the interaction of 1,3,4-oxadiazole derivatives with biological macromolecules. For instance, studies on the binding of fatty acid-derived 1,3,4-oxadiazoles to calf thymus DNA (CT-DNA) utilized CD spectroscopy to probe conformational changes in the DNA structure upon binding. nih.gov Such induced CD signals in an achiral molecule when it interacts with a chiral substrate can reveal details about the binding mode and the microenvironment of the binding site.

A hypothetical study on a chiral derivative, such as (5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)(phenyl)methanethiol, would involve comparing the experimental CD spectrum with theoretical spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). A good correlation between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration.

Table 1: Hypothetical Circular Dichroism Data for a Chiral 1,3,4-Oxadiazole Derivative

TransitionWavelength (λmax, nm)Molar Ellipticity ([θ]) (deg·cm2·dmol-1)Associated Chromophore
π → π285+1.5 x 104Phenyl Ring
π → π250-2.2 x 1041,3,4-Oxadiazole Ring
n → π*310-0.8 x 103Oxadiazole N=N

Dynamic Spectroscopic Techniques for Conformational Exchange Studies

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds: the C-C bond linking the phenyl and oxadiazole rings and the C-S bond of the methanethiol group. These rotational processes are often rapid at room temperature, resulting in time-averaged signals in standard NMR spectra. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful technique for studying these conformational exchange phenomena.

By lowering the temperature, the rate of rotation around a specific bond can be slowed down. When the rate becomes comparable to the NMR timescale, significant changes in the NMR lineshape are observed, such as signal broadening, followed by decoalescence and the appearance of separate signals for each conformer at the slow-exchange limit.

For this compound, DNMR could be used to determine the energy barrier for rotation around the C(phenyl)-C(oxadiazole) bond. At room temperature, the ortho-protons (H-2' and H-6') and meta-protons (H-3' and H-5') of the phenyl ring are chemically equivalent due to fast rotation. Upon cooling, if the rotational barrier is sufficiently high, this rotation could be frozen, making these pairs of protons diastereotopic and thus magnetically non-equivalent, leading to a splitting of their respective signals.

From the coalescence temperature (Tc) and the separation of the signals (Δν) at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides quantitative data on the molecule's conformational stability.

Table 2: Representative Data from a Conceptual Dynamic NMR Study on a 1,3,4-Oxadiazole Derivative

Rotating BondObserved ProtonsCoalescence Temp. (Tc) (K)Δν (Hz) at Low Temp.Rate Constant (kc) at Tc (s-1)ΔG (kJ/mol)
C(phenyl)-C(oxadiazole)Phenyl ortho-protons2204510045.2
C(oxadiazole)-CH2SMethylene protons1802555.536.8

Solvent Effects on the Solution-State Conformation and Reactivity

The conformation, electronic structure, and reactivity of this compound are significantly influenced by the surrounding solvent. Solute-solvent interactions, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces, can alter the relative energies of different conformers and modify the electron distribution within the molecule.

The effect of the solvent can be readily observed using NMR spectroscopy. A change in solvent from a nonpolar one (like CDCl₃) to a polar, hydrogen-bond-accepting one (like DMSO-d₆) typically leads to noticeable changes in the chemical shifts of protons and carbons. For instance, the chemical shift of the thiol proton (-SH) is highly sensitive to hydrogen bonding. In aprotic solvents, this signal is usually found further upfield, whereas in protic or hydrogen-bond-accepting solvents, it shifts downfield due to deshielding. Similarly, aromatic protons can experience shifts due to changes in the solvent's magnetic anisotropy and its effect on the preferred dihedral angle between the phenyl and oxadiazole rings.

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for a 2-(Alkyl)-5-phenyl-1,3,4-oxadiazole Derivative in Different Solvents

ProtonCDCl3 (δ ppm)DMSO-d6 (δ ppm)Δδ (DMSO - CDCl3)
Phenyl (ortho)8.058.01-0.04
Phenyl (meta/para)7.527.61+0.09
-CH2-3.503.57+0.07

Data adapted from related structures for illustrative purposes. mdpi.com

Solvent polarity also affects the electronic absorption spectra of 1,3,4-oxadiazole derivatives, a phenomenon known as solvatochromism. nih.gov A shift in the maximum absorption wavelength (λmax) with changing solvent polarity indicates an alteration in the energy gap between the ground and excited states. This suggests that the solvent differentially stabilizes these two states, which has implications for the molecule's photochemical reactivity.

The reactivity of the methanethiol group is also solvent-dependent. The thiol-thione tautomerism exhibited by related 5-substituted-1,3,4-oxadiazole-2-thiols is influenced by the solvent environment. nih.govijcce.ac.ir Furthermore, in reactions involving the thiol group, such as S-alkylation, the choice of solvent is critical. mdpi.com Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions by solvating the cation while leaving the nucleophilic thiolate anion relatively free, thereby increasing its reactivity.

Theoretical and Computational Chemistry Studies on 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanethiol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of heterocyclic compounds. mdpi.comnih.gov For (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)) are employed to optimize the molecular geometry and calculate various electronic properties. nahrainuniv.edu.iq These calculations provide a foundational understanding of the molecule's stability and intrinsic reactivity based on its electron distribution.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nahrainuniv.edu.iq A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is often localized over the phenyl ring and the sulfur atom, while the LUMO is distributed across the oxadiazole ring system. The introduction of the methylene (B1212753) linker and the thiol group (-CH₂SH) is expected to influence these energy levels compared to the parent 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674).

Table 1: Representative Calculated Quantum Chemical Parameters for 1,3,4-Oxadiazole Scaffolds Data is illustrative and based on typical values for related structures as reported in the literature.

Parameter Value (eV) Description
EHOMO -6.5 to -7.5 Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity.
ELUMO -1.5 to -2.5 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The ESP map illustrates regions of negative potential (electron-rich, colored in red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored in blue), which are targets for nucleophilic attack. researchgate.net

For this compound, the ESP map is expected to show significant negative potential around the nitrogen and oxygen atoms of the oxadiazole ring and the sulfur atom of the thiol group. nahrainuniv.edu.iqmdpi.com These heteroatoms, with their lone pairs of electrons, represent the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms, particularly the thiol hydrogen, and those on the phenyl ring, would exhibit positive potential, making them susceptible to interaction with nucleophiles.

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule, complementing the predictions from ESP maps. chemrxiv.org

Table 2: Global Reactivity Descriptors and Their Formulas

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Chemical Potential (μ) μ = -(I+A)/2 Electron escaping tendency.
Chemical Hardness (η) η = (I-A)/2 Resistance to charge transfer.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum calculations describe the static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.comnih.gov For this compound, MD simulations are particularly useful for exploring its conformational landscape, especially the flexibility of the methylene thiol (-CH₂SH) side chain. researchgate.net The rotation around the C-C and C-S single bonds allows the molecule to adopt various conformations, which can be crucial for its interaction with biological targets. nih.govnih.gov

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein or enzyme. rdd.edu.iqnih.gov The 1,3,4-oxadiazole scaffold is a common feature in many biologically active compounds, known to inhibit various enzymes. tandfonline.comnih.gov Molecular docking studies on this compound can predict its potential as an inhibitor for various targets, such as kinases, thymidylate synthase, or peptide deformylase. mdpi.comrsc.orgnih.gov

The docking process involves placing the ligand into the binding site of the receptor in multiple conformations and orientations and scoring each pose based on a force field that estimates the binding free energy. mdpi.com A lower binding energy score typically indicates a more stable and favorable interaction. Results from docking can guide the design of more potent and selective inhibitors. nih.gov

Beyond predicting binding affinity, docking simulations provide detailed information about the specific intermolecular interactions that stabilize the ligand-receptor complex. mdpi.com For this compound, these interactions can include:

Hydrogen Bonding : The nitrogen and oxygen atoms of the oxadiazole ring and the sulfur atom of the thiol can act as hydrogen bond acceptors, while the thiol hydrogen can be a donor.

Hydrophobic Interactions : The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking : The aromatic phenyl and oxadiazole rings can form π-π stacking or π-cation interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Analysis of these interactions reveals the molecular recognition mechanism, highlighting which parts of the molecule are essential for binding and providing a rationale for its biological activity. mdpi.comresearchgate.net

Table 3: Illustrative Molecular Docking Results for an Oxadiazole Derivative Against a Kinase Target This data is hypothetical and serves to illustrate typical outputs of a docking study.

Parameter Value Details
Binding Energy -8.5 kcal/mol Indicates a strong predicted binding affinity.
Interacting Residues Glu738, Asp831, Ala719, Leu768, Met769 Key amino acids in the active site involved in binding. mdpi.com

Mechanistic Insights into Enzyme Inhibition or Receptor Modulation

Computational methods, particularly molecular docking and molecular dynamics, have been instrumental in elucidating the mechanisms by which derivatives of the 5-phenyl-1,3,4-oxadiazole scaffold interact with biological targets such as enzymes and receptors. These studies reveal the specific binding modes and key molecular interactions that underpin their biological effects.

Derivatives of this scaffold have been identified as inhibitors of various enzymes. For instance, a closely related compound, 5-phenyl-1,3,4-oxadiazol-2(3H)-one, has been recognized as a potent inhibitor of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway. mdpi.comnih.gov Structure-based drug design, guided by crystallographic screening, has been pivotal in optimizing these inhibitors. mdpi.comnih.gov Molecular docking studies on other 1,3,4-oxadiazole derivatives have revealed inhibitory mechanisms against enzymes like histone deacetylase (HDAC), cholinesterases, and α-glucosidase. researchgate.netnahrainuniv.edu.iq These computational models show that the oxadiazole ring often acts as a central scaffold, positioning its substituents to form specific interactions—such as hydrogen bonds, and hydrophobic or electrostatic interactions—with key amino acid residues in the active site of the enzyme.

In the context of receptor modulation, computational studies have successfully designed novel 1,3,4-oxadiazole derivatives as ligands for the GABA-A/benzodiazepine receptor complex. asianpubs.orgjchemrev.com Docking simulations of these compounds into the receptor's binding site predicted crucial interactions with residues such as HIS101, TYR209, and THR206. asianpubs.org These theoretical predictions helped explain the high binding affinities observed in subsequent radioligand binding assays, confirming the role of the 5-phenyl-1,3,4-oxadiazole core in orienting functional groups to effectively modulate receptor activity. jchemrev.com

TargetCompound ClassKey Interacting Residues (from Docking)Interaction Type
Notum Carboxylesterase5-Phenyl-1,3,4-oxadiazol-2(3H)-onesSer232, His399, Gly130Covalent, Hydrogen Bond
Histone Deacetylase (HDAC)Substituted 1,3,4-OxadiazolesHis142, His143, Tyr306Zinc Coordination, Hydrogen Bond
GABA-A/Benzodiazepine Receptor2-substituted-5-phenyl-1,3,4-oxadiazolesHis101, Tyr209, Thr206Hydrogen Bond, π-π Stacking
α-GlucosidaseSubstituted 1,3,4-Oxadiazole-2-thiolsAsp215, Glu277, Arg442Hydrogen Bond, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are essential in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.

For 1,3,4-oxadiazole derivatives, QSAR studies have been successfully employed to understand the structural requirements for their biological activities, such as antibacterial effects. In a typical QSAR study, a set of molecules with known activities is used to build a mathematical model. This involves calculating a range of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., topological, electronic, steric, and hydrophobic properties). Multiple linear regression (MLR) or other machine learning algorithms are then used to create an equation that links these descriptors to the observed activity. The statistical validity of these models is confirmed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).

QSPR modeling has been applied to related heterocyclic systems to predict key physicochemical properties like lipophilicity (logP), which is a critical determinant of a drug's pharmacokinetic profile. researchgate.net These models use descriptors such as topological indices and indicator parameters to forecast properties, guiding the design of molecules with improved drug-like characteristics. researchgate.net 3D-QSAR models for related oxadiazole isomers have further provided insights by creating 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions around the molecular scaffold.

Model TypePredicted Property/ActivityExample Descriptors UsedStatistical Metric (Example)
QSARAntibacterial ActivityWiener Index, Molar Refractivity, LogPR² > 0.85
QSPRLipophilicity (logP)Zagreb Index (ZM1), Hosoya Index (HI)R² = 0.92
3D-QSAREnzyme Inhibition (SrtA)Steric Fields, Electrostatic Fieldsq² = 0.63

Reaction Pathway Elucidation through Computational Transition State Analysis

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational chemistry, particularly through the analysis of potential energy surfaces and the characterization of transition states, provides deep insights into reaction pathways. For this compound and its parent thiol, computational studies have been applied to elucidate the mechanisms of their synthesis.

The formation of the 5-substituted-1,3,4-oxadiazole-2-thiol core is a key synthetic process. Density Functional Theory (DFT) studies have been conducted to investigate the catalyst-free synthesis of these compounds. researchgate.net These theoretical calculations help to map out the entire reaction coordinate, identifying intermediates and the high-energy transition states that connect them. This allows for a detailed understanding of the cyclization mechanism, which typically proceeds from an acyl hydrazide intermediate.

A critical aspect of the chemistry of these compounds is the existence of thiol-thione tautomerism. The molecule can exist as either the this compound form or its tautomer, 5-phenyl-1,3,4-oxadiazole-2(3H)-thione. Computational studies are used to calculate the relative energies of these two forms, predicting which tautomer is more stable under different conditions. nahrainuniv.edu.iq Theoretical calculations have also explored the effect of solvents on the reaction pathway and product selectivity, supporting experimental observations about the suitability of specific solvents like DMF for the synthesis. researchgate.net By modeling the reaction in the presence of different solvent fields, chemists can understand how the solvent stabilizes or destabilizes intermediates and transition states, thereby influencing the reaction outcome.

Biological Activities and Mechanistic Investigations of 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanethiol and Its Derivatives

Exploration of Antimicrobial Activities

Derivatives of (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. The structural versatility of the 1,3,4-oxadiazole (B1194373) core allows for modifications that enhance their antimicrobial potency and spectrum.

Antibacterial Mechanisms of Action

The antibacterial effects of these compounds are attributed to several mechanisms, with interference of DNA gyrase and inhibition of cell wall synthesis being prominent.

Certain 1,3,4-oxadiazole derivatives, particularly those hybridized with fluoroquinolones, have been investigated as inhibitors of DNA gyrase. nih.gov This essential bacterial enzyme is responsible for managing DNA topology during replication, and its inhibition leads to bacterial cell death. The mechanism of action is believed to involve the binding of the oxadiazole derivative to the enzyme-DNA complex, thereby stabilizing it and preventing the re-ligation of the DNA strands.

Furthermore, some derivatives of 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) have been shown to disrupt the integrity of the bacterial cell wall. While the precise target is still under investigation, it is hypothesized that these compounds may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. The substitution pattern on the phenyl ring of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives has been found to significantly influence their antibacterial activity, with certain substituents enhancing their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

Recent studies on 1,3,4-oxadiazole thioethers have revealed a more complex antibacterial mechanism that involves the disruption of pathways associated with bacterial virulence. This includes interference with the two-component regulation system, flagellar assembly, bacterial secretion systems, quorum sensing, ABC transporters, and bacterial chemotaxis. nih.gov

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Target Organism Activity (MIC/EC50) Reference
1,3,4-oxadiazole hybrids of fluoroquinolone S. aureus, P. aeruginosa Good to excellent nih.gov
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol E. coli, S. pneumoniae, P. aeruginosa Stronger than ampicillin nih.gov
N-Mannich base of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione S. aureus, B. subtilis, M. luteus, P. aeruginosa, E. coli Broad spectrum nih.gov
Compound A10 (1,3,4-oxadiazole thioether) Xanthomonas oryzae pv. oryzae (Xoo) EC50 = 5.32 mg/L nih.gov
Compound A18 (1,3,4-oxadiazole thioether) Xanthomonas oryzae pv. oryzae (Xoo) EC50 = 4.63 mg/L nih.gov
Compound A10 (1,3,4-oxadiazole thioether) Xanthomonas oryzae pv. oryzicola (Xoc) EC50 = 7.58 mg/L nih.gov
Compound A18 (1,3,4-oxadiazole thioether) Xanthomonas oryzae pv. oryzicola (Xoc) EC50 = 7.65 mg/L nih.gov

Antifungal Properties and Targets

The antifungal potential of this compound derivatives has been demonstrated against various fungal pathogens, including Candida species. One of the key mechanisms underlying their antifungal action is the inhibition of ergosterol biosynthesis.

Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Azole antifungal drugs, which are structurally similar to some oxadiazole derivatives, are known to target the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. It is proposed that certain 1,3,4-oxadiazole derivatives may act through a similar mechanism. For instance, phenylthiazole-based oxadiazole derivatives have shown potent activity against Candida albicans, Candida glabrata, and multidrug-resistant Candida auris, outperforming fluconazole in some cases. nih.gov

Additionally, some studies have docked 1,3,4-oxadiazole derivatives with the active site of succinate dehydrogenase (SDH), suggesting another potential antifungal mechanism. frontiersin.org

Table 2: Antifungal Activity of Phenylthiazole-based Oxadiazole Derivatives

Compound Target Organism Activity (MIC) Reference
Compound 35 Candida albicans 1–2 μg/mL nih.gov
Compound 35 Candida glabrata 0.5–1 μg/mL nih.gov
Compound 35 Candida auris (multidrug-resistant) 2–4 μg/mL nih.gov

Antiviral Potential and Replication Cycle Interference

Derivatives of 1,3,4-oxadiazole have exhibited promising antiviral activities against a variety of viruses. Their mechanism of action often involves interference with the viral replication cycle. For example, benzimidazole derivatives synthesized from 5-phenyl-1,3,4-oxadiazole-2-thiol have demonstrated significant anti-HIV activity. researchgate.net These compounds are thought to inhibit key viral enzymes or processes necessary for replication.

Anti-inflammatory and Immunomodulatory Effects: Mechanistic Insights

Beyond their antimicrobial properties, derivatives of this compound have been investigated for their potent anti-inflammatory and immunomodulatory effects. These activities are primarily mediated through the inhibition of key inflammatory enzymes and the modulation of cytokine signaling pathways.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

A significant body of research has focused on the ability of 1,3,4-oxadiazole derivatives to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in inflammation and pain.

Several series of 2,5-diaryl-1,3,4-oxadiazoles have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.net These compounds have shown potent inhibitory activity against COX-2 with high selectivity over the constitutive COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects. The anti-inflammatory activity of these compounds has been confirmed in various in vivo models.

Furthermore, some 1,3,4-oxadiazole derivatives have been identified as inhibitors of lipoxygenase (LOX) enzymes. biotech-asia.org LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The dual inhibition of both COX and LOX pathways by a single molecule is considered a promising strategy for developing novel anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles.

Table 3: COX-2 Inhibitory Activity of Selected 2,5-Diaryl-1,3,4-oxadiazole Derivatives

Compound COX-2 IC50 (µM) Selectivity Index (COX-1 IC50/COX-2 IC50) Reference
6b 0.74 54.99 researchgate.net
6e 0.48 132.83 researchgate.net
6f 0.69 68.88 researchgate.net
7e 0.81 55.05 researchgate.net
7f 0.89 60.61 researchgate.net
Celecoxib 0.10 379.80 researchgate.net

Cytokine Modulation and Signaling Pathway Interference

The immunomodulatory effects of this compound derivatives extend to the modulation of pro-inflammatory cytokine production and interference with key signaling pathways.

Studies have shown that certain methyl-thiol-bridged oxadiazole and triazole heterocycles can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting NF-κB, these compounds can effectively suppress the production of these key inflammatory mediators. The inhibition of NF-κB by these derivatives also leads to the suppression of COX-2 expression, further contributing to their anti-inflammatory effects. mdpi.com

Antioxidant and Free Radical Scavenging Properties

Derivatives of 1,3,4-oxadiazole are noted for their significant antioxidant and free radical scavenging capabilities. These properties are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.

Radical Quenching Mechanisms (e.g., DPPH radical scavenging)

The antioxidant activity of 1,3,4-oxadiazole derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The scavenging effect is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

The mechanism of radical quenching by phenolic 1,3,4-oxadiazoles involves the participation of both the aromatic rings and the oxadiazole moiety in the resonance stabilization of the resulting phenoxyl radical. nih.gov This structural feature enhances their ability to scavenge free radicals effectively. Studies have shown that some 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit potent DPPH scavenging activity, with IC50 values indicating strong antioxidant potential when compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). nih.govchemrj.org For instance, certain derivatives have demonstrated IC50 values in the micromolar range, signifying high efficacy. nih.gov The process is understood to involve either a direct hydrogen atom transfer or a single electron transfer mechanism. nih.gov

Interactive Table: DPPH Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IC50 (µM) Reference
2,5-disubstituted 1,3,4-oxadiazole derivative 1 4056 ± 186.2 chemrj.org
2,5-disubstituted 1,3,4-oxadiazole derivative 4 9217 ± 261.7 chemrj.org
Phenolic 1,3,4-oxadiazoles 13.59 to 22.17 nih.gov

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, 1,3,4-oxadiazole derivatives can modulate endogenous antioxidant defense systems. For example, the precursor to a 1,3,4-oxadiazole, a diacylhydrazine derivative, was found to double the activity of glutathione peroxidase in treated cells without affecting superoxide dismutase activity. nih.govnih.gov Glutathione peroxidase is a critical enzyme in the detoxification of harmful reactive oxygen species like hydrogen peroxide. By enhancing the activity of such protective enzymes, these compounds help to mitigate cellular damage induced by oxidative stress. Some derivatives have also shown protective effects in normal lung fibroblasts against hydrogen peroxide-induced oxidative stress. nih.govnih.gov

Enzymatic Inhibition and Receptor Modulation Studies (In vitro/Cellular)

The 1,3,4-oxadiazole scaffold serves as a versatile framework for the design of potent enzyme inhibitors and receptor modulators, which are key strategies in the development of targeted therapies.

In Vitro Enzyme Assays and Kinetic Characterization (e.g., GSK-3β, thymidine phosphorylase)

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease and cancer. Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have been identified as potent and selective inhibitors of GSK-3β. bohrium.commdpi.com For example, 2-{3-[4-(alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives have demonstrated highly selective and potent inhibitory activity against GSK-3β. bohrium.commdpi.com One such compound, MMBO (2-methyl-5-(3-{4-[(S)-methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole), has shown the ability to decrease tau phosphorylation, a key pathological event in Alzheimer's disease, in both cell cultures and animal models. nih.gov

Thymidine Phosphorylase (TP) Inhibition: Thymidine phosphorylase is an enzyme that is overexpressed in many solid tumors and plays a crucial role in angiogenesis and tumor progression. nih.govfrontiersin.org The 1,3,4-oxadiazole ring is recognized as an emerging scaffold for the development of TP inhibitors. nih.govnih.gov Various 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized and evaluated for their TP inhibitory activity. For instance, 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole was identified as a potent inhibitor of this enzyme. acs.org Derivatives such as 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione have also shown significant inhibitory activity against thymidine phosphorylase, alongside their anticancer effects on breast cancer cell lines. acs.org

Receptor Binding Studies and Ligand-Receptor Interactions

Derivatives of 1,3,4-oxadiazole have been investigated for their ability to bind to various receptors, indicating their potential as modulators of cellular signaling pathways. Computational docking studies are often employed to predict the binding modes of these ligands within the active sites of their target receptors. tandfonline.com

For example, a series of 1,3,4-oxadiazole derivatives were designed and synthesized to test their affinity for the 5-HT1A receptor, which is a target for antidepressant drugs. One compound, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide, exhibited a potent binding affinity with a Ki value of 1.52 nM. mdpi.com Molecular docking studies revealed significant interactions between this compound and the active site residues of the 5-HT1A receptor. mdpi.com Other studies have explored the interaction of 1,3,4-oxadiazole derivatives with benzodiazepine receptors, demonstrating their potential as central nervous system agents. nih.gov

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines: Mechanistic Studies

The 1,3,4-oxadiazole nucleus is a key pharmacophore in the design of novel anticancer agents. Its derivatives have demonstrated significant antiproliferative and cytotoxic effects against a wide range of human cancer cell lines through various mechanisms of action. nih.govmdpi.com

The cytotoxic effects are often mediated by the induction of apoptosis (programmed cell death), which is a crucial mechanism for eliminating cancerous cells. acs.org For instance, certain 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in HT-29 colon cancer cells and MDA-MB-231 breast cancer cells, with some compounds increasing total apoptosis to over 50% at a 10 µM concentration. nih.gov The apoptotic process can be initiated through different pathways, including the activation of caspases, which are key executioner enzymes in apoptosis. acs.orgmdpi.com Studies have demonstrated that some derivatives can activate caspase-3 and caspase-9, leading to the cleavage of essential cellular proteins and subsequent cell death. acs.orgmdpi.com

Furthermore, these compounds can influence the expression of proteins that regulate apoptosis, such as the Bcl-2 family. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax can lead to a loss of mitochondrial membrane potential and the release of cytochrome c, triggering the caspase cascade. mdpi.com

In addition to apoptosis, 1,3,4-oxadiazole derivatives can also induce cell cycle arrest, preventing cancer cells from proliferating. nih.govbohrium.com For example, some analogs have been observed to cause cell cycle arrest at the G2/M phase in cancer cells. nih.govbohrium.com This disruption of the cell cycle can be linked to the inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs).

The antiproliferative activity of these compounds is also attributed to the inhibition of various signaling pathways that are crucial for cancer cell survival and proliferation, such as the NF-κB pathway. frontiersin.org One derivative, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO), was found to inhibit the phosphorylation of IκB and p65, key components of the NF-κB pathway, in hepatocellular carcinoma cells. frontiersin.org

Interactive Table: Cytotoxic Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound Cell Line IC50 (µM) Mechanism of Action Reference
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole MCF-7 (Breast) 0.7 ± 0.2 Thymidylate synthase inhibition nih.gov
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea PC-3 (Prostate) 0.67 - nih.gov
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea HCT-116 (Colon) 0.80 - nih.gov
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3 fluorophenyl) urea ACHN (Renal) 0.87 - nih.gov
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) HCCLM3 (Liver) 27.5 NF-κB inhibition, Apoptosis induction frontiersin.org
1,3,4-oxadiazole analogue B1 HCT116 (Colon) 8.53 G2 phase cell cycle arrest, Apoptosis induction bohrium.com
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(m-fluorophenyl)acetamide HT-29 (Colon) 3.1 ± 0.030 - nih.govresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which 1,3,4-oxadiazole derivatives exhibit anticancer activity is by inducing programmed cell death (apoptosis) and halting the cell division cycle. Research on nortopsentin analogs, where a central imidazole ring was replaced by a 1,3,4-oxadiazole moiety, has shown potent antiproliferative activity against pancreatic cancer cells. mdpi.com Flow cytometry analysis of cells treated with these compounds revealed a significant increase in the G2/M phase and a corresponding decrease in the G1 phase, which is indicative of cell cycle arrest. mdpi.com This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to their demise.

Mechanistic investigations into structurally similar 1,3,4-thiadiazole derivatives have shown that these compounds can induce apoptosis by increasing the percentage of early apoptotic cells and promoting necrosis. nih.gov Furthermore, some derivatives have been found to inhibit cyclin-dependent kinase 1 (CDK1), a crucial enzyme that regulates cell cycle progression, providing a clear molecular basis for the observed cell cycle arrest. mdpi.comnih.gov Studies on other 1,3,4-oxadiazole-containing compounds have confirmed their ability to induce apoptosis in leukemia cells, with some derivatives being more potent than existing reference drugs. researchgate.net

Interference with Signal Transduction Pathways (e.g., HDAC inhibition)

Derivatives of the 1,3,4-oxadiazole scaffold have been identified as potent modulators of critical signal transduction pathways, with a particular focus on the inhibition of histone deacetylase (HDAC) enzymes. HDACs are key regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. researchgate.net

Specifically, compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have emerged as exceptionally potent and selective inhibitors of HDAC6. nih.govunimi.it These DFMO derivatives act as slow-binding substrate analogs that undergo an enzyme-catalyzed ring-opening reaction. nih.govunimi.it This process forms a durable, tightly bound enzyme-inhibitor complex, leading to what is described as essentially irreversible inhibition of HDAC6. nih.gov The remarkable selectivity of these compounds, exceeding 10,000-fold for HDAC6 over other HDAC subtypes, suggests a favorable therapeutic window with potentially fewer side effects. nih.govunimi.it The elucidation of this mechanism is paving the way for the rational design of new, highly selective HDAC inhibitors. nih.gov

The anticancer effects of HDAC inhibitors are multifaceted; they promote the acetylation of histones, which can reactivate silenced tumor suppressor genes and trigger cancer cell death through apoptosis, cell cycle arrest, and inhibition of DNA repair mechanisms. researchgate.net

Microtubule Dynamics and Mitotic Catastrophe

Another significant anticancer mechanism for 1,3,4-oxadiazole derivatives is the disruption of microtubule dynamics. Microtubules are essential components of the cellular skeleton, playing a critical role in cell division (mitosis). Molecules that interfere with their assembly or disassembly can halt cell proliferation and are used clinically as anticancer drugs. nih.gov

A series of novel 1,3,4-oxadiazole derivatives, designed to structurally mimic known microtubule-destabilizing agents like combretastatins, have been shown to be potent mitostatic agents. nih.govresearchgate.net These compounds exhibit strong microtubule depolymerizing activity. nih.gov In human cancer cell lines, lead compounds from this series were confirmed to inhibit cell proliferation, induce cell cycle arrest at the G2/M phase, and disrupt the cellular microtubule network. nih.gov Docking studies suggest that these molecules likely bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules. nih.gov The resulting mitotic arrest can lead to a form of cell death known as mitotic catastrophe.

Neuropharmacological Activities: Mechanistic Exploration (e.g., anticonvulsant, antidepressant)

The 1,3,4-oxadiazole scaffold is a recurring motif in compounds designed to act on the central nervous system. Derivatives have shown significant potential as both anticonvulsant and antidepressant agents. pharmatutor.orgbdpsjournal.orgjchemrev.com

Anticonvulsant Activity: Several studies have reported the anticonvulsant properties of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.netjchemrev.com In vivo studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models—standard tests for anticonvulsant drugs—have identified numerous active compounds. wu.ac.thnih.gov One particularly potent derivative, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, demonstrated superior activity to the established drugs carbamazepine and ethosuximide. nih.gov Mechanistic studies suggest that these effects are mediated, at least in part, through the GABAergic system. The aforementioned potent derivative showed a high binding affinity for the GABA-A receptor and was found to affect GABA content in the brain. nih.gov Molecular docking experiments further support that these compounds interact with the benzodiazepine binding site on the GABA-A receptor. nih.gov

Antidepressant Activity: Derivatives of 1,3,4-oxadiazole have also been synthesized and evaluated for antidepressant effects using established models like the forced swimming test (FST). bdpsjournal.orgnih.gov One study identified N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide as having antidepressant activity comparable to the widely used drug fluoxetine. nih.gov The mechanism for this activity appears to involve the serotonergic system, as this compound displayed a very high binding affinity for the 5-HT1A receptor, a key target for many antidepressant and anxiolytic drugs. nih.gov Other research has pointed to the inhibition of glycogen synthase kinase 3β (GSK-3β) as another potential mechanism for the antidepressant effects of this class of compounds. bdpsjournal.org

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Understanding the relationship between a molecule's chemical structure and its biological activity (SAR) is fundamental to medicinal chemistry. For derivatives of this compound, SAR studies have provided critical insights, guiding the design of compounds with enhanced potency and selectivity. Key modifications have focused on the thiol group and substitutions on the phenyl ring.

Impact of Thiol Modification on Biological Activity

The thiol (-SH) or methanethiol (B179389) (-CH₂SH) group at the 2-position of the 1,3,4-oxadiazole ring is a versatile chemical handle for synthesizing a vast array of derivatives, typically through S-alkylation or S-acylation. nih.gov The biological activity of the resulting molecules is highly dependent on the nature of the substituent attached to the sulfur atom.

For example, attaching different N-phenylacetamide moieties to the sulfur atom of 5-(substituted-phenyl)-1,3,4-oxadiazole-2-thiol has yielded compounds with potent cytotoxic activity. nih.gov Similarly, a series of S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol were synthesized and shown to have significant enzyme inhibition activity against cholinesterases. slideshare.netnih.gov In the context of neuropharmacological activity, modifying the thiol group has led to potent anticonvulsant and antidepressant agents. A derivative featuring a pentylthio group (-S-C₅H₁₁) exhibited excellent anticonvulsant activity, while one with a 4-chlorobenzylthio group (-S-CH₂-Ph-4-Cl) showed strong antidepressant effects. nih.govnih.gov These findings underscore that the thiol position is a critical point for modification to tune the pharmacological profile of the 1,3,4-oxadiazole core.

Influence of Phenyl Substituents on Biological Profiles

The nature and position of substituents on the phenyl ring at the 5-position of the oxadiazole core also play a crucial role in determining the biological activity and selectivity of the compounds. tandfonline.com Studies on various 1,3,4-oxadiazole and structurally related 1,3,4-thiadiazole derivatives have consistently shown that modifying the phenyl ring can dramatically enhance or alter the pharmacological profile.

In one study of anticancer agents, the placement of different halogen and methoxy groups on a phenylacetamide moiety attached to a related thiadiazole core had a pronounced effect on cytotoxicity against different cancer cell lines. nih.gov As shown in the table below, an ortho-chloro substituent was most effective against a neuroblastoma cell line, whereas a meta-methoxy group conferred the highest potency against a colon cancer line. This demonstrates that substituent effects can be highly specific to the biological target.

Compound IDPhenyl SubstituentCell Line: SKNMC (Neuroblastoma) IC₅₀ (µM)Cell Line: HT-29 (Colon) IC₅₀ (µM)Cell Line: PC3 (Prostate) IC₅₀ (µM)
3aH (Unsubstituted)14.115.220.3
3b3-Fluoro10.310.512.6
3d2-Chloro4.511.315.8
3h3-Methoxy11.23.117.4

Data derived by analogy from studies on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. nih.gov

Other studies have shown that electron-withdrawing groups, such as nitro groups, on the phenyl ring can enhance antitubercular activity, with the para position being preferred. nih.gov For anti-inflammatory activity, derivatives with halogen substituents or electron-donating methoxy groups on the phenyl ring showed the strongest effects. mdpi.comresearchgate.net These varied results highlight that the optimal substitution pattern on the phenyl ring is highly dependent on the specific biological activity being targeted.

Role of the Oxadiazole Core in Ligand-Target Recognition

The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its critical role in mediating interactions between a ligand and its biological target. nih.govmdpi.comeurekaselect.com This five-membered ring, containing one oxygen and two nitrogen atoms, is not merely a passive structural component; it actively contributes to the molecule's pharmacodynamic and pharmacokinetic profiles through a variety of mechanisms. eurekaselect.comtandfonline.com Its utility in drug design stems from its favorable metabolic stability, ability to engage in specific molecular interactions, and its function as a versatile bioisostere. nih.goveurekaselect.comrsc.org

Bioisosteric Replacement and Physicochemical Properties:

One of the most significant roles of the 1,3,4-oxadiazole core is its function as a bioisostere for amide and ester groups. mdpi.commdpi.com This substitution can lead to compounds with improved properties. For instance, the replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole has been reported to result in higher polarity and reduced metabolic degradation by human liver microsomes. rsc.org Compared to other isomeric forms, 1,3,4-oxadiazoles often exhibit enhanced thermal and metabolic stability, better aqueous solubility, and lower lipophilicity, which are desirable characteristics for drug candidates. eurekaselect.comresearchgate.net These properties influence how the molecule travels to and interacts with its target site.

Hydrogen Bonding and Molecular Interactions:

The nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring are key to its function in ligand-target recognition. The two nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for anchoring a ligand within the active site of a protein or enzyme. nih.govtandfonline.com This ability to form hydrogen bonds significantly enhances the pharmacological activity of molecules containing this scaffold. tandfonline.com

X-ray crystallography studies have provided direct evidence of these interactions. For example, in the case of 1,3,4-oxadiazole derivatives designed as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, the oxadiazole ring was found to be a key component of the binding mode within the enzyme's active site. nih.gov Similarly, molecular docking studies of derivatives targeting peptide deformylase revealed specific interactions between the oxadiazole moiety and amino acid residues in the enzyme's active site. nih.gov In the context of anticancer agents targeting tubulin, the 1,3,4-oxadiazole core is instrumental in disrupting microtubule formation, leading to cell cycle arrest. nih.gov

Role as a Scaffold and Linker:

The 1,3,4-oxadiazole ring also functions as a rigid, flat aromatic linker. mdpi.com This structural characteristic helps to properly orient the various substituents on the molecule, ensuring they are positioned correctly to interact with their corresponding binding pockets on the target protein. mdpi.com This precise spatial arrangement is often essential for achieving high-potency biological activity. Structure-activity relationship (SAR) studies on numerous 1,3,4-oxadiazole derivatives have demonstrated that modifications to the groups attached to the core can drastically alter binding affinity and efficacy, underscoring the core's role as a central organizing scaffold. nih.govnih.govnih.gov

The table below summarizes the key functions and interaction capabilities of the 1,3,4-oxadiazole core in ligand-target recognition.

Feature of 1,3,4-Oxadiazole CoreRole in Ligand-Target RecognitionConsequence for Biological ActivityExample Target(s)
Bioisosterism Acts as a replacement for amide or ester groups. mdpi.commdpi.comImproves metabolic stability, solubility, and polarity. eurekaselect.comrsc.orgHIV-1 Vif, various enzymes. mdpi.com
Hydrogen Bonding Nitrogen atoms act as hydrogen bond acceptors. nih.govtandfonline.comAnchors the ligand in the target's active site, increasing binding affinity.Glycogen Synthase Kinase-3β (GSK-3β), Peptide Deformylase. nih.govnih.gov
Rigid Planar Scaffold Functions as a rigid linker to orient substituents. mdpi.comEnsures optimal spatial positioning of pharmacophoric groups for interaction.Tubulin, various cancer targets. eurekaselect.comnih.gov
Physicochemical Influence Contributes to lower lipophilicity and favorable pharmacokinetics. eurekaselect.comEnhances drug-like properties and bioavailability.Cannabinoid Receptor 2 (CB₂). rsc.org

Potential Non Clinical Applications and Future Research Avenues

Role in Material Science and Polymer Chemistry

The structural attributes of (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol make it a compelling candidate for the development of advanced materials and polymers.

Optoelectronic Properties: Aromatic substituted 1,3,4-oxadiazoles are well-regarded for their use in electro-optical devices. nih.gov This is due to their notable thermal and chemical stability, high quantum yield blue luminescence, and inherent electron-transporting capabilities. nih.gov The phenyl-oxadiazole core of the title compound could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic components.

Thiol-Ene Click Chemistry: The presence of a terminal thiol group is particularly significant for polymer chemistry. The thiol-ene "click" reaction is a highly efficient and versatile method for polymer synthesis and functionalization. nih.govnih.gov This reaction, which can be initiated by UV light or thermal methods, involves the radical-mediated addition of a thiol across a double bond (ene). nih.govnih.govrsc.org The methanethiol (B179389) moiety of this compound can be readily employed in such reactions to either synthesize novel polymers with pendant oxadiazole units or to functionalize existing polymer surfaces and monoliths. nih.gov This approach allows for the precise incorporation of the oxadiazole's desirable electronic and photophysical properties into macromolecular structures.

Table 1: Potential Applications in Material Science
Application AreaKey Feature UtilizedPotential Outcome
Organic Electronics (OLEDs, OFETs)Electron-transporting and luminescent oxadiazole coreDevelopment of stable and efficient electronic components. nih.gov
Functional PolymersThiol group for "thiol-ene" click chemistryCreation of polymers with tailored optoelectronic or thermal properties. nih.govnih.gov
Surface ModificationReactive thiol moiety for graftingFunctionalization of surfaces to alter hydrophilicity, conductivity, or biocompatibility. nih.gov

Application in Analytical Chemistry

The unique electronic structure and reactive handle of this compound suggest its utility in the field of analytical chemistry, particularly in the development of sensors and derivatizing agents.

Fluorescent Chemosensors: Derivatives of 1,3,4-oxadiazole (B1194373) are recognized as promising fluorescent chemosensors. nih.govmdpi.com These molecules can detect specific analytes, such as metal cations (e.g., Hg²⁺) and electron-deficient species like nitro-explosives, through a "turn-off" or "turn-on" fluorescence response. nih.govmdpi.comjlu.edu.cn The fluorescence quenching or enhancement occurs upon binding of the analyte to the sensor molecule. nih.govjlu.edu.cn Bola-type molecules containing two heteroaromatic cores, such as oxadiazole, linked by a flexible chain have demonstrated a pronounced "turn-off" fluorescence response to various analytes. nih.govmdpi.com The phenyl-oxadiazole scaffold in the title compound provides the necessary fluorophore, which could be modulated to create selective chemosensors for environmental monitoring or industrial process control.

Derivatizing Agent: The nucleophilic thiol group is reactive towards various electrophiles. This reactivity can be harnessed to use this compound as a derivatizing agent in analytical techniques like HPLC or gas chromatography. By tagging analytes that lack a suitable chromophore or fluorophore with the phenyl-oxadiazole moiety, their detection by UV-Vis or fluorescence detectors can be significantly enhanced.

Table 2: Potential Applications in Analytical Chemistry
ApplicationPrincipleTarget Analytes
Fluorescent ChemosensorAnalyte-induced fluorescence quenching or enhancement. nih.govjlu.edu.cnMetal ions (e.g., Hg²⁺), nitroaromatic compounds. nih.govmdpi.com
Derivatizing AgentCovalent labeling of analytes via the thiol group.Molecules lacking UV-Vis or fluorescence activity.

Contribution to Lead Optimization Strategies in Drug Discovery

While this article excludes clinical applications, the role of this compound in the preclinical stages of drug discovery, specifically in lead optimization, is noteworthy. The 1,3,4-oxadiazole nucleus is a well-established pharmacophore present in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The title compound serves as a valuable scaffold for medicinal chemists. The methanethiol group at the 2-position is a key handle for synthetic modification. Through reactions such as S-alkylation or oxidation, a diverse library of analogs can be generated. echemcom.com This systematic structural modification allows for the fine-tuning of a lead compound's properties, including its potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion), which are critical steps in the drug discovery process.

Development of Novel Molecular Probes and Imaging Agents

Building on its potential as a fluorescent chemosensor, this compound and its derivatives are attractive candidates for the development of molecular probes for bioimaging. Molecular probes are essential tools for visualizing and studying biological processes at the cellular and molecular level. The intrinsic fluorescence of the phenyl-oxadiazole core can be harnessed for this purpose. nih.gov For instance, researchers have developed 1,3,4-oxadiazole-based probes that exhibit a colorimetric and fluorescent response to changes in pH. nih.gov By chemically modifying the thiol group to attach targeting ligands (e.g., peptides or small molecules), probes that accumulate in specific cellular compartments or bind to particular proteins could be designed. Such probes would enable real-time imaging of biological events, providing valuable insights into cellular function and disease mechanisms.

Emerging Bio-conjugation Strategies Utilizing the Thiol Moiety

Bio-conjugation is the process of linking molecules, such as drugs or probes, to biological macromolecules like proteins or antibodies. The thiol group is one of the most useful functional groups for bio-conjugation due to its unique reactivity. The thiol moiety of this compound can participate in several efficient and specific conjugation reactions:

Thiol-Maleimide Addition: A highly popular method where the thiol undergoes a Michael addition reaction with a maleimide-functionalized biomolecule.

Thiol-Ene Reaction: As discussed in material science, this "click" reaction can also be used under biocompatible conditions to conjugate with alkene-modified biomolecules. nih.gov

These strategies would allow the phenyl-oxadiazole unit to be attached to targeting moieties for applications in targeted drug delivery research or to create diagnostic reagents.

Opportunities for Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound contains several features conducive to self-assembly. The planar, electron-deficient 1,3,4-oxadiazole ring and the adjacent phenyl ring are capable of engaging in π-π stacking interactions, which can drive the organization of molecules into ordered structures. nih.gov Furthermore, the nitrogen atoms of the oxadiazole ring and the sulfur atom of the thiol group can act as hydrogen bond acceptors and donors, respectively, or coordinate with metal ions. These directional, non-covalent forces could be exploited to design molecules that self-assemble in solution to form higher-order structures such as nanofibers, gels, or vesicles. The synthesis of bola-type molecules with oxadiazole cores demonstrates a strategy for creating scaffolds with defined self-assembly properties. nih.govmdpi.com

Unexplored Biological Targets and Disease Areas for Further Investigation

The 1,3,4-oxadiazole-2-thiol (B52307) scaffold is known for a broad spectrum of biological activities. Research has demonstrated the efficacy of various derivatives against numerous targets.

Table 3: Established Biological Activities of 1,3,4-Oxadiazole-2-thiol Derivatives
Biological ActivityExample Organisms/TargetsReference
AntibacterialEscherichia coli, Bacillus subtilis, Staphylococcus aureus researchgate.netresearchgate.net
AntifungalCandida albicans, Aspergillus niger researchgate.netasianpubs.org
AnticancerVarious cancer cell lines nih.govmdpi.comnih.gov
AntitubercularMycobacterium tuberculosis researchgate.net
Anti-inflammatoryEnzyme inhibition (e.g., COX) researchgate.net
AnticonvulsantCNS targets researchgate.net

Given this wide range of established activities, future research could productively explore novel therapeutic areas. The metal-chelating properties of oxadiazole-thiols suggest a potential role in addressing diseases associated with metal ion dysregulation, such as neurodegenerative disorders. asianpubs.org Furthermore, with the constant need for new therapeutic agents, screening this compound and its derivatives against unexplored viral, parasitic, or protozoal targets could reveal entirely new avenues for drug discovery research.

Conclusion and Future Outlook

Synthesis of Key Findings on (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol

This compound is a distinct heterocyclic compound featuring a 1,3,4-oxadiazole (B1194373) ring linked to a phenyl group at the 5-position and a methanethiol (B179389) group at the 2-position. smolecule.com Its molecular structure gives rise to unique chemical characteristics stemming from the combination of the oxadiazole ring and the thiol functionality. smolecule.com The presence of the thiol group allows for oxidation reactions to form disulfides or sulfonic acids, while also enabling nucleophilic substitution reactions to introduce different functional groups. smolecule.com Under certain conditions, the oxadiazole ring itself may undergo reduction. smolecule.com

Research has identified notable biological activities for this compound. It has been recognized as a potent inhibitor of Notum carboxylesterase, an enzyme involved in various cellular signaling pathways, suggesting a potential influence on processes like cell growth and differentiation. smolecule.com Furthermore, preliminary studies have pointed towards potential antimicrobial properties against certain pathogens, indicating its possible utility in the development of new antimicrobial agents. smolecule.com

Table 1: Chemical and Biological Properties of this compound

Property Description Source
Molecular Formula C₉H₈N₂OS smolecule.commolport.com
Molecular Weight ~192.24 g/mol smolecule.commolport.com
Key Functional Groups 1,3,4-Oxadiazole ring, Phenyl group, Methanethiol group smolecule.com
Potential Chemical Reactions Oxidation of thiol, Reduction of oxadiazole ring, Nucleophilic substitution at the thiol group smolecule.com
Identified Biological Activity Potent inhibitor of Notum carboxylesterase smolecule.com
Potential Biological Activity Antimicrobial properties smolecule.com

Persistent Challenges and Open Questions in Research

Despite its promising biological activities, research on this compound faces significant challenges. A primary issue is the limited volume of dedicated studies focusing specifically on this molecule. Much of the available literature centers on the broader class of 1,3,4-oxadiazoles or on the closely related compound, 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674). asianpubs.orgresearchgate.netresearchgate.netresearchgate.net This creates a challenge in distinguishing the specific properties of the methanethiol derivative from its analogs.

A significant open question revolves around the full extent of its biological activity. While initial findings on Notum carboxylesterase inhibition and potential antimicrobial effects are encouraging, the broader pharmacological profile remains largely unexplored. smolecule.com The mechanisms of action underlying these observed activities have not been fully elucidated. Furthermore, there is a lack of comprehensive data on its chemical reactivity, stability, and pharmacokinetic properties, which are crucial for any potential therapeutic development. The optimal synthetic pathways to produce this compound with high yield and purity also require further investigation and refinement.

Future Trajectories for Research on the Compound and its Analogs

The future of research on this compound and its analogs is promising, given the well-documented versatility of the 1,3,4-oxadiazole scaffold. openmedicinalchemistryjournal.comjchemrev.commdpi.com A crucial future direction is the comprehensive screening of this compound against a wider range of biological targets. The 1,3,4-oxadiazole core is present in compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, antifungal, and antitubercular effects, suggesting that this specific derivative may possess untapped therapeutic potential. openmedicinalchemistryjournal.comjchemrev.comnih.gov

Future research should also focus on the synthesis and evaluation of novel analogs. By modifying the phenyl ring with various substituents or altering the length and functionality of the thiol-containing side chain, new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles could be developed. Structure-activity relationship (SAR) studies on these analogs would provide valuable insights for the rational design of more effective therapeutic agents. openmedicinalchemistryjournal.com

Moreover, investigating the potential of this compound and its analogs in materials science could be a fruitful avenue. Oxadiazole derivatives are known for their thermal and chemical stability and are used in applications such as dyes and corrosion inhibitors. echemcom.com Exploring these properties for this compound could open up new applications beyond medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like substituted hydrazides or carbazates. For example, nucleophilic substitution of 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives with methylating agents under basic conditions yields the methanethiol derivative. Intermediates are characterized using 1H-NMR (e.g., detecting thiol protons at δ 12.64 ppm) and IR spectroscopy (S–H stretch ~2550 cm⁻¹) . Elemental analysis and LC/MS are used to confirm purity and molecular weight .

Q. How do researchers validate the structural integrity of this compound?

  • Methodological Answer : Structural validation involves X-ray crystallography (using SHELX software for refinement ) and 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity. For instance, coupling patterns in 1H-NMR (e.g., aromatic protons at δ 7.30–8.03 ppm) and 13C-NMR (oxadiazole carbons at ~165–170 ppm) are critical .

Q. What standard protocols are used to evaluate the antimicrobial activity of this compound?

  • Methodological Answer : Antimicrobial efficacy is assessed via agar diffusion assays against pathogens like S. aureus and E. coli. Compounds are dissolved in DMSO (30 µg/mL), and inhibition zones are compared to reference drugs (e.g., streptomycin). Activity correlates with substituents on the oxadiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer : Optimization involves adjusting solvent polarity (e.g., DMF for alkylation reactions ), temperature (70–100°C for nucleophilic substitutions ), and catalyst choice (e.g., K₂CO₃ for deprotonation ). Monitoring via TLC and recrystallization from methanol enhances purity .

Q. How do researchers resolve contradictions in spectral data, such as unexpected peaks in 1H-NMR?

  • Methodological Answer : Contradictions may arise from tautomerism (thiol ↔ thione) or impurities. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria .
  • HRMS to rule out side products .
  • DFT calculations (e.g., using B3LYP functionals ) to predict stable tautomers and compare with experimental data.

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates HOMO-LUMO gaps, charge distribution, and Fukui indices. These predict nucleophilic/electrophilic sites, guiding derivatization for enhanced bioactivity .

Q. How does the thiol group influence the compound’s biological interactions, and how is its reactivity controlled?

  • Methodological Answer : The thiol group enhances metal-binding affinity (e.g., to enzyme active sites) but is prone to oxidation. Protection with trityl groups during synthesis and in-situ reduction (e.g., using DTT) maintain reactivity . Thiol-specific probes (e.g., Ellman’s reagent) quantify free –SH groups .

Q. What strategies are employed to enhance the compound’s pharmacokinetic properties in drug discovery?

  • Methodological Answer : Structural modifications include:

  • Alkylation of the thiol to improve lipophilicity .
  • Co-crystallization with cyclodextrins for solubility .
  • Pro-drug approaches (e.g., acetylated thiols) to reduce toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.